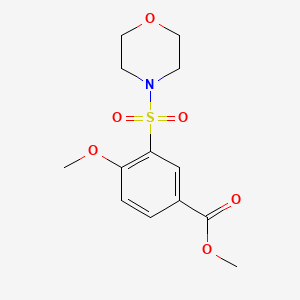

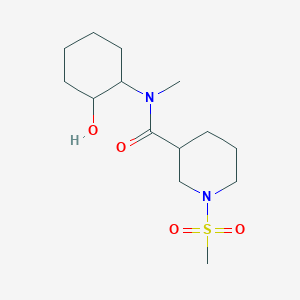

![molecular formula C18H23N3O4 B5514069 1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)

1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , due to its structural complexity, involves intricate synthesis processes and possesses unique molecular, chemical, and physical characteristics. Imidazolidinediones, in general, are known for their varied biological activities, prompting detailed studies on their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of imidazolidinedione derivatives often involves multi-step chemical reactions, starting from basic heterocyclic precursors to achieve the desired structural complexity. For example, the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione showcases a catalytic hydrogenation process from a corresponding benzylidene compound, indicating the potential approaches for synthesizing complex imidazolidinediones (Wessels, Schwan, & Pong, 1980).

Molecular Structure Analysis

Molecular structure analysis of imidazolidinediones is crucial for understanding their chemical behavior and potential biological activities. Techniques such as X-ray crystallography provide definitive insights into their molecular configuration, as seen in studies involving derivatives of imidazolidin-2-ones and their structural determination (Mukherjee-Müller et al., 1979).

Chemical Reactions and Properties

Imidazolidinediones undergo various chemical reactions, reflecting their reactivity and interaction with other chemical entities. The synthesis processes often reveal their capability to engage in reactions that lead to the formation of novel heterocyclic compounds, highlighting their chemical versatility (Ojima & Inaba, 1979).

Scientific Research Applications

Synthesis Methodologies

Several studies have focused on the synthesis and structural characterization of compounds related to 1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione, highlighting their importance in chemical synthesis and applications in catalysis. For instance, novel synthetic routes have been developed for the preparation of nitrogen and sulfur-containing heterocyclic compounds, demonstrating their pharmacological potential and versatility in chemical reactions (Mistry & Desai, 2006). Additionally, the development of heterogeneous catalysts based on imidazolium chloroaluminate ionic liquid demonstrates the role of such compounds in facilitating efficient chemical transformations (Boroujeni & Tahani, 2017).

Anticancer Applications

Research has also explored the anticancer potential of derivatives, with studies synthesizing novel compounds and evaluating their cytotoxicity against human tumor cell lines. For example, N-benzyl aplysinopsin analogs have been synthesized and assessed for in vitro cytotoxicity, identifying compounds with potent growth inhibition against melanoma and ovarian cancer cells, suggesting their utility as lead compounds for antitumor agents (Penthala et al., 2011).

Pharmacological Evaluation

In addition to anticancer research, the toxicological evaluation of novel compounds for their safety in food and beverage applications has been conducted. This includes assessing the metabolic pathways, mutagenicity, clastogenicity, and oral toxicity to establish their safety profile for potential use as flavor modifying compounds (Karanewsky et al., 2016).

Novel Compound Development

The synthesis of new derivatives with biological activities has been a key area of research, leading to the development of compounds with antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives have been carried out, showcasing their potential in addressing bacterial and fungal infections (Moorthy et al., 2014).

properties

IUPAC Name |

1,3-dimethyl-5-[2-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-12-6-4-5-7-13(12)11-25-14-9-21(10-14)16(22)8-15-17(23)20(3)18(24)19(15)2/h4-7,14-15H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGZIQNZTALTSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2CN(C2)C(=O)CC3C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)

![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)

![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)

![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)

![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)